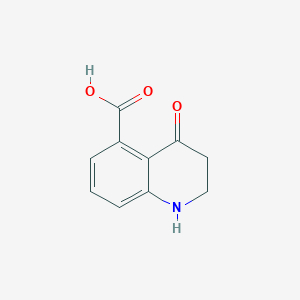

4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Description

Properties

IUPAC Name |

4-oxo-2,3-dihydro-1H-quinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-4-5-11-7-3-1-2-6(9(7)8)10(13)14/h1-3,11H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWBLDPEQCXHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C2C1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Patent-Based Synthesis via Multi-Step Functionalization

The method described in US4822801A involves a seven-step sequence starting from 3,4,5,6-tetrafluoroanthranilic acid:

- Acetylation : Reaction with acetic anhydride yields 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid.

- Chlorination : Treatment with oxalyl chloride produces 2-acetylamino-3,4,5,6-tetrafluorobenzoyl chloride.

- Malonic Ester Coupling : Reaction with malonic half-acid ester and n-butyl lithium forms 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester.

- Cyclization : Using triethylorthoformate and cyclopropylamine in t-butanol, followed by potassium t-butoxide, yields 5-acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester.

- Hydrogenation : Catalytic reduction removes the nitro group.

- Hydrolysis : Acidic hydrolysis with HCl converts the ethyl ester to the carboxylic acid.

Key Conditions :

- Cyclopropylamine coupling at 45°C for 3 hours.

- Cyclization at 60°C for 5 hours.

- Final hydrolysis in acetic acid/HCl at 100°C.

Yield : 21.7 g of intermediate ester; 0.7 g final acid (mp 226–228°C).

Gould-Jacobs Cyclization for Quinoline Core Formation

Ethyl Ester Cyclization and Hydrolysis

Adapted from PMC6244849 and farm.ucl.ac.be:

- Cyclization : Refluxing ethyl 3-(2-aminobenzoyl)acrylate in diphenyl ether at 255°C forms 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.

- N-Alkylation : Sodium hydride-mediated alkylation with benzyl bromide or alkyl halides in DMF.

- Ester Hydrolysis : 10% NaOH aqueous solution converts esters to carboxylic acids.

Optimization :

- Solid-phase synthesis using polystyrene-supported HOBt and PyBrop achieves 69–77% yield for carboxamide derivatives.

- Tautomeric analysis via ¹H NMR confirms the 4-quinolone form dominates.

Photochemical [4+2]-Cycloaddition Route

Chiral Synthesis from m-Aminobenzoic Acid

- Aldehyde Preparation : m-Aminobenzoic acid reacts with 3-ethoxyacryloyl chloride to form 1,2,3,4-tetrahydro-2-oxoquinoline-5-aldehyde (19% yield).

- Photocycloaddition : Irradiation with acrylonitrile or methyl acrylate at -60°C in toluene, using chiral complexing agent (R)-2,2′-dihydroxy-1,1′-binaphthyl, yields enantiomerically enriched products (91–94% ee).

Mechanistic Insight :

- Pressure-dependent association constants (Kₐ = 589 M⁻¹ at 0.1 MPa; 703 M⁻¹ at 400 MPa) influence enantioselectivity.

- Exo selectivity with acrylonitrile vs. endo with methyl acrylate.

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

Advantages :

- Cyclocondensation : Scalable for fluorinated derivatives.

- Gould-Jacobs : Adaptable for N-alkylated analogs.

- Photocycloaddition : Enantioselective synthesis.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- IR : Strong carbonyl stretches at 1680–1720 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (COOH).

- ¹H NMR :

- MS : Molecular ion peak at m/z 191.18 (M⁺).

Challenges and Optimization Strategies

Yield Limitations in Photocycloaddition

Low yields (19%) in aldehyde synthesis are attributed to:

- Side reactions during acryloyl chloride coupling.

- Matrix isolation requirements for dienol intermediates.

Solutions :

- High-pressure conditions (400 MPa) improve association but reduce ee (58% vs. 68% at 0.1 MPa).

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antibacterial Properties

The compound has been studied for its antibacterial activity. Novel derivatives of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid have shown promising results against various bacterial strains. A patent describes methods for synthesizing these compounds and their formulations as antibacterial agents .

Table 1: Antibacterial Activity of Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 8 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 32 µg/mL |

Antiviral Activity

Research indicates that certain derivatives of this compound may have antiviral properties. For instance, some studies have evaluated its efficacy against HIV and other viral infections . The mechanism of action is believed to involve inhibition of viral replication.

Neuroprotective Effects

Recent studies have highlighted the potential of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid as a neuroprotective agent. It has been investigated for its ability to minimize ischemic nerve damage following strokes or heart attacks . This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's.

Table 2: Neuroprotective Studies

| Study Reference | Model Used | Outcome |

|---|---|---|

| Study A | Rat model | Reduced neuronal apoptosis |

| Study B | In vitro neuronal cells | Enhanced cell viability |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid typically involves several steps that include the formation of the quinoline ring followed by carboxylation reactions. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Synthetic Pathways

Various synthetic routes have been developed to produce this compound efficiently. For example, one method involves the cyclization of substituted anilines with α-keto acids under acidic conditions .

Table 3: Synthetic Routes Overview

| Route Description | Yield (%) |

|---|---|

| Cyclization of aniline with α-keto acid | 85 |

| Refluxing in ethanol | 90 |

Clinical Trials

Several derivatives of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid are currently undergoing clinical trials to evaluate their efficacy in treating bacterial infections and neurodegenerative diseases .

Table 4: Clinical Trials Overview

| Trial ID | Phase | Condition Treated | Status |

|---|---|---|---|

| Trial A | II | Bacterial Infection | Recruiting |

| Trial B | I | Alzheimer's Disease | Completed |

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Oxo-1,4-dihydroquinoline Derivatives

These compounds retain an unsaturated quinoline ring, differing from the tetrahydroquinoline backbone of the target compound. Key examples include:

- 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (8): Features a bromine substituent at position 8 and a carboxylic acid at position 3. Synthesized via hydrolysis of ethyl esters under basic conditions .

- 1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic acid (46): Substitution of the 4-oxo group with thioxo and addition of a pentyl chain at position 1. This modification alters electronic properties and may influence antibacterial activity .

Key Differences :

- Carboxylic Acid Position: The 5-carboxylic acid in the target compound contrasts with the 3-carboxylic acid in dihydroquinolines, affecting binding to metal ions or biological targets .

Table 1: Structural and Functional Comparison with Dihydroquinolines

Other Tetrahydroquinoline Carboxylic Acids

- 2-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid: Incorporates a methyl group at position 2.

- 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (CAS: 88371-29-3): Differs in the ketone position (2-oxo vs. 4-oxo), reducing similarity to fluoroquinolones and altering electronic properties .

Table 2: Comparison with Tetrahydroquinoline Analogs

Heterocyclic Variants

- 4-Oxo-5H-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (CAS: 150454-82-3): Integrates a triazole ring fused to quinoxaline. This complex heterocyclic system likely alters solubility and target selectivity compared to simpler tetrahydroquinolines .

Fluoroquinolone Antibiotics

Fluoroquinolones (e.g., ciprofloxacin derivatives) share a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold but feature:

Contrast with Target Compound :

- The tetrahydroquinoline core lacks planarity, reducing intercalation into DNA.

- Carboxylic acid at C5 instead of C3 may limit binding to gyrase enzymes .

Biological Activity

4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (C10H9NO3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid features a fused bicyclic system with a carboxylic acid functional group. The compound is characterized by its potential to interact with various biological targets due to the presence of both carbonyl and carboxyl functional groups.

Biological Activities

Research indicates that 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity : The compound has shown promising results against various pathogens. Studies highlight its effectiveness against Gram-positive and Gram-negative bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : It has been reported to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Some investigations have indicated that it may protect neuronal cells from oxidative stress and apoptosis.

The mechanisms underlying the biological activities of 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation : It could modulate the activity of various receptors linked to pain perception and neuroprotection.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study demonstrated that 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent in infectious diseases .

- Cancer Research : In vitro studies on human cancer cell lines revealed that this compound could significantly inhibit cell growth and induce apoptosis via mitochondrial pathways. The findings support further exploration into its use as a chemotherapeutic agent .

- Neuroprotection : Research has shown that treatment with this compound can reduce neuronal cell death in models of oxidative stress. This suggests its potential utility in neurodegenerative disorders such as Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for preparing 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid derivatives?

A two-step synthesis involving condensation of benzoylacetate with imino ethers followed by intramolecular nucleophilic displacement cyclization is widely used. This method yields high regioselectivity and is adaptable for introducing substituents at the quinoline core (e.g., fluorine or piperazine groups) . Key parameters include reaction temperature (typically 60–80°C for cyclization) and solvent choice (e.g., ethanol or DMF).

Q. How can researchers confirm the structural integrity of synthesized 4-oxo-tetrahydroquinoline derivatives?

Characterization relies on a combination of techniques:

- NMR : and NMR verify substituent positions and ring saturation. For example, the carbonyl signal at δ 170–175 ppm confirms the carboxylic acid group.

- HPLC-MS : Ensures purity (>95%) and molecular ion consistency.

- Elemental analysis : Validates empirical formulas, particularly for halogenated derivatives (e.g., fluorine or chlorine substituents) .

Q. What stability considerations are critical for handling 4-oxo-tetrahydroquinoline derivatives?

Q. What pharmacological targets are associated with 4-oxo-tetrahydroquinoline-5-carboxylic acid scaffolds?

These compounds are explored as NMDA receptor antagonists (e.g., kynurenic acid derivatives) and antimicrobial agents. Biological assays include:

- In vitro receptor binding (IC measurements for NMDA/AMPA receptors).

- Antimicrobial susceptibility testing (MIC determination against Gram-positive/negative strains) .

Q. How can solubility challenges be addressed for in vivo studies of these compounds?

- Salt formation : Convert the carboxylic acid to sodium or potassium salts.

- Prodrug strategies : Esterify the carboxylic acid (e.g., ethyl esters) to enhance lipid permeability, followed by enzymatic hydrolysis in vivo .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of 4-oxo-tetrahydroquinoline derivatives for antimicrobial activity?

- Substituent positioning : Fluorine at C7/C8 enhances membrane penetration, while bulky groups (e.g., piperazine) at C5 improve target binding.

- Heterocyclic modifications : Introducing oxadiazole or triazole rings increases metabolic stability. For example, derivatives with 1,3,4-oxadiazole show 4–8× lower MIC values against S. aureus .

Q. What analytical challenges arise in quantifying trace impurities in these compounds, and how are they resolved?

- Challenge : Co-elution of byproducts (e.g., decarboxylated analogs) during HPLC.

- Solution : Use orthogonal methods:

- UPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation.

- Ion-pair chromatography with tetrabutylammonium bromide to resolve polar impurities .

Q. How should researchers address conflicting data in biological activity across similar derivatives?

- Meta-analysis : Compare assay conditions (e.g., pH, serum concentration) that affect compound ionization.

- Molecular docking : Identify steric clashes or hydrogen-bonding discrepancies in target binding pockets. For example, enantiomeric purity (R vs. S configurations) can lead to 10–100× differences in IC values .

Q. What strategies improve metabolic stability of 4-oxo-tetrahydroquinoline derivatives in preclinical models?

Q. How can enantiomeric purity be ensured during asymmetric synthesis of chiral derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.